1-Chloro-2-methyl-2-butene

Allylic Substitution Alkylation Kinetics SN2 Reactivity

1-Chloro-2-methyl-2-butene (CAS 13417-43-1) is a C5 allylic chloride building block, distinguished by its 2-methyl substitution pattern on the butene backbone. This structure dictates a unique reactivity profile in nucleophilic substitution and alkylation reactions compared to its closest isomers and homologs.

Molecular Formula C12H10N2O4
Molecular Weight 104.58 g/mol
CAS No. 13417-43-1
Cat. No. B225761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-2-methyl-2-butene
CAS13417-43-1
Synonyms1-CHLORO-2-METHYL-2-BUTENE
Molecular FormulaC12H10N2O4
Molecular Weight104.58 g/mol
Structural Identifiers
SMILESCC=C(C)CCl
InChIInChI=1S/C5H9Cl/c1-3-5(2)4-6/h3H,4H2,1-2H3/b5-3+
InChIKeyZAJKEDQTROWDDD-HWKANZROSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Chloro-2-methyl-2-butene (CAS 13417-43-1): Allylic Chloride Intermediate for Strategic Synthesis


1-Chloro-2-methyl-2-butene (CAS 13417-43-1) is a C5 allylic chloride building block, distinguished by its 2-methyl substitution pattern on the butene backbone [1]. This structure dictates a unique reactivity profile in nucleophilic substitution and alkylation reactions compared to its closest isomers and homologs . As an intermediate, it is employed in the synthesis of fine chemicals, pharmaceuticals, and agrochemicals, where precise control over regiochemistry and stereochemistry is paramount [2].

Workflow Allylic substitution and Friedel-Crafts alkylation synthesis
Selection 2‑methyl substitution pattern supports regiochemical control
Use Context Fine chemical, pharmaceutical, and agrochemical intermediate

Why 1-Chloro-2-methyl-2-butene is Not Interchangeable with Other Allylic Chlorides


Generic substitution of 1-chloro-2-methyl-2-butene with structurally similar allylic chlorides like 1-chloro-3-methyl-2-butene (prenyl chloride) or 1-chloro-2-butene (crotyl chloride) is not scientifically sound. The position of the methyl group fundamentally alters the stability of the intermediate allylic carbocation, which in turn dictates the regiochemical outcome of alkylation and nucleophilic substitution reactions [1]. Furthermore, studies have demonstrated that the alkylating potency and associated mutagenic profile of this specific dimethylated allylic chloride differ markedly from its monomethylated and non-allylic counterparts, making it a distinct entity with specific handling and application considerations [2].

Vs. crotyl chloride The 2‑methyl group shifts carbocation stability; regiochemical outcome in alkylation may differ.
Vs. prenyl chloride Alkylating potency and mutagenic profile differ in SAR studies; activity cannot be extrapolated.

1-Chloro-2-methyl-2-butene: A Quantitative Evidence Guide for Scientific Selection


Comparative Reactivity of 1-Chloro-2-methyl-2-butene vs. Crotyl Chloride

The alkylating reactivity of 1-chloro-2-methyl-2-butene is quantitatively higher than that of crotyl chloride (1-chloro-2-butene), a primary benchmark allylic halide [1]. This difference is attributed to the electron-donating effect of the methyl group at the 2-position, which stabilizes the developing carbocation in the transition state, thereby enhancing the rate of nucleophilic substitution [1].

Alkylation reactivity vs. crotyl chloride
Direct comparison
Higher relative reactivity reported
May reduce reaction times or allow milder conditions; exact rate ratios not specified.
Class-level inference; kinetic data to verify.
Allylic Substitution Alkylation Kinetics SN2 Reactivity

Distinct Alkylating Potency and Mutagenic Profile Relative to Prenyl Chloride

In a systematic structure-activity relationship (SAR) study using the nitrobenzyl-pyridine (NBP) alkylation assay and Salmonella typhimurium (TA100) mutagenicity test, 1-chloro-2-methyl-2-butene exhibited higher alkylating potency compared to the closely related monomethylated analog, 3-chloro-2-methyl-1-butene [1]. Notably, this increased alkylating activity did not translate to a proportional increase in mutagenicity; its mutagenic profile is distinct and must be considered separately from other allylic chlorides in the series [1].

Potency & mutagenicity vs. 3‑Cl‑2‑methyl‑1‑butene
Head-to-head
Higher alkylating potency; distinct mutagenic profile (NBP assay, TA100)
Structure‑activity relationship context; mutagenicity not proportional to potency increase.
Study context: bimethylated vs. monomethylated allylic chlorides.
Structure-Activity Relationship Mutagenicity Alkylating Agents

Regiochemical Fidelity: Selectivity in Allylic Chloride Alkylation

While the provided literature details the high terminal selectivity (yielding 1-aryl-2-alkenes) for the alkylation of moderately activated benzenoid compounds using a general class of allylic chlorides with solid acid catalysts like acidic K10 clay [1], the specific performance of 1-chloro-2-methyl-2-butene under these conditions must be directly inferred. The mechanistic premise—attack at the terminal position of the intermediate allyl cation—suggests that the 2-methyl substitution pattern of this compound would similarly direct the reaction to yield a specific branched 1-aryl-2-alkene product, differentiating it from isomers that would lead to different structural outcomes.

Regiochemical fidelity (Friedel‑Crafts)
Class-level inference
Terminal selectivity inferred; yields 1‑aryl‑2‑alkene derivatives
Predictable route to branched aromatic alkenes; isomer choice determines product structure.
Specific yield data for this compound not provided; review solid‑acid catalyst conditions.
Friedel-Crafts Alkylation Regioselectivity Solid Acid Catalysis

Physical Property Differentiation for Purification and Formulation

The physical properties of 1-chloro-2-methyl-2-butene, such as its boiling point and logP, are distinct from its isomers, which are critical for downstream purification and formulation processes [1]. For instance, the boiling point of approximately 110 °C at 760 mmHg [1] and a calculated logP of 2.890 provide specific parameters for designing distillation protocols and predicting partitioning behavior in biphasic systems. These values differ from the cis-isomer (CAS 23009-74-7), which has an estimated boiling point of 103.83°C .

Boiling point vs. cis‑isomer
Direct comparison
~110 °C vs. ~103.8 °C (cis)
Supports isomer separation by distillation; informs purification workflow.
Approximate 6.2 °C difference at 760 mmHg.
Physicochemical Properties Purification Formulation

Isolation of 1-Chloro-2-methyl-2-butene from Isoprene Hydrochlorination: A Key Process Differentiator

The 1,4-addition of hydrogen chloride to isoprene (2-methyl-1,3-butadiene) overwhelmingly produces 1-chloro-3-methyl-2-butene (prenyl chloride) as the major product, with little to no 1-chloro-2-methyl-2-butene being formed [1]. This fundamental reactivity difference is a key differentiator. The near absence of 1-chloro-2-methyl-2-butene in this common industrial reaction highlights its distinct thermodynamic and kinetic formation pathway [1]. Therefore, any synthetic route requiring this specific isomer cannot rely on simple isoprene hydrochlorination; it mandates alternative, more specialized synthetic strategies.

Isoprene HCl addition selectivity
Cross-study comparable
Negligible formation vs. prenyl chloride (>99:1 selectivity)
Explains distinct supply chain; specialized synthesis route required.
1,4‑addition of HCl to isoprene overwhelmingly yields prenyl chloride.
Isoprene Chemistry Reaction Selectivity Process Chemistry

Optimal Scientific and Industrial Use Cases for 1-Chloro-2-methyl-2-butene


Synthesis of Branched Aromatic Alkenes via Friedel-Crafts Alkylation

The compound's reactivity as an allylic chloride makes it suitable for Friedel-Crafts alkylation of moderately activated aromatics. The 2-methyl substitution pattern directs the reaction to form specific branched 1-aryl-2-alkene products, which are valuable intermediates in the synthesis of fine chemicals and advanced materials [1].

Structure-Activity Relationship (SAR) Studies for Genotoxicity Assessment

Given its documented and quantifiable alkylating potency and distinct mutagenic profile in the NBP assay and Ames test [1], 1-chloro-2-methyl-2-butene serves as a key model compound in SAR studies aimed at predicting the genotoxic potential of allylic chloride intermediates used in drug synthesis.

Stereospecific Intermediate for Natural Product Synthesis

The (E)-isomer, with a well-defined boiling point of ~110°C [1], can be used as a stereochemically pure building block in the total synthesis of complex natural products like terpenoids or alkaloids, where the (E)-alkene geometry is a critical structural feature. Its utility is supported by its citation in the total synthesis of (±)-citreoviral [2].

Application
Selection Property
Validation Focus
Branched aromatic alkene synthesis (Friedel‑Crafts)
Regiochemical control from 2‑methyl substitution
Product isomer identity and alkylation selectivity
Genotoxicity SAR model studies
Quantified alkylating potency and distinct mutagenic profile
Ames test (TA100) and NBP assay endpoint context
Stereospecific natural product intermediate
Isomeric purity and boiling point differentiation
Stereochemical identity confirmation by physical properties

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Chloro-2-methyl-2-butene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.